molecular formula C16H12O5 B1677767 Physcion CAS No. 521-61-9

Physcion

Cat. No. B1677767
CAS RN: 521-61-9
M. Wt: 284.26 g/mol
InChI Key: FFWOKTFYGVYKIR-UHFFFAOYSA-N
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Description

Physcion is a major bioactive ingredient in traditional Chinese medicine, specifically in Radix et Rhizoma Rhei . It has an anthraquinone chemical structure and exhibits a variety of pharmacological activities including laxative, hepatoprotective, anti-inflammatory, anti-microbial, and anti-proliferative effects .


Synthesis Analysis

This compound is one of the natural anthraquinones and its production via plant extraction limits its yield promotion and application . A pair of polyketide synthases (PKS) in emodin biosynthesis were used as probes to mine the potential O-methyltransferase (OMT) responsible for this compound biosynthesis . A distinct OMT (AcOMT) was identified with the ability to transfer a methyl group to C-6 hydroxyl of emodin to form this compound . Through introducing AcOMT, the de novo production of this compound was successfully obtained in Aspergillus nidulans .


Molecular Structure Analysis

This compound is a dihydroxyanthraquinone that is 9,10-anthraquinone bearing hydroxy substituents at positions 1 and 8, a methoxy group at position 3, and a methyl group at position 6 . It has been widely isolated and characterized from both terrestrial and marine sources .

Scientific Research Applications

Anti-Cancer Properties and Mechanisms

Physcion has demonstrated significant anti-cancer activities through various mechanisms, including apoptosis induction, autophagy, and suppression of metastasis:

  • Induction of Apoptosis and Autophagy in Nasopharyngeal Carcinoma : this compound induces caspase-dependent apoptosis and autophagy in nasopharyngeal carcinoma cells, involving ROS generation and disruption of the miR-27a/ZBTB10 axis, which leads to repression of transcription factor Sp1. This mechanism suggests this compound's potential as a treatment option for human nasopharyngeal carcinoma (Pang et al., 2016).

  • Oxidative Stress-Mediated Mitochondrial Apoptosis in Breast Cancer : In breast cancer cells and animal models, this compound exerts cytotoxic effects through oxidative stress-mediated mitochondrial apoptosis and immune response modulation, supporting its therapeutic potential against breast cancer (Zhang et al., 2021).

  • Suppression of Metastatic Potential in Colorectal Cancer : this compound inhibits metastasis in colorectal cancer cells by suppressing the transcription factor SOX2 and affecting the epithelial-mesenchymal transition (EMT) process, indicating a novel therapeutic strategy for managing colorectal cancer metastasis (Han et al., 2015).

Plant Disease Management

This compound has also been investigated for its application in plant disease management, showing efficacy against powdery mildew:

  • Control of Powdery Mildew in Barley : The compound enhances the expression of leaf-specific thionin in barley, contributing to localized resistance against powdery mildew. This action provides a basis for developing this compound as a natural fungicide for agricultural applications (Ma et al., 2010).

Mechanism of Action

Target of Action

Physcion, also known as Parietin, is an anthraquinone compound that has been identified to target several key proteins and enzymes in the body . The primary targets of this compound include:

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes:

Biochemical Pathways

This compound affects several biochemical pathways:

Result of Action

This compound’s interaction with its targets leads to several molecular and cellular effects:

Future Directions

While specific future directions for Physcion are not explicitly mentioned in the search results, it’s clear that modern physics is an exciting and rapidly progressing field, prompting significant shifts in how we teach physics across all educational levels . This could potentially impact the study and application of this compound in the future.

properties

IUPAC Name

1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWOKTFYGVYKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200101
Record name Physcione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

521-61-9
Record name Physcion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Physcione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physcion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251670
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Record name Physcione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dihydroxy-3-methoxy-6-methylanthraquinone
Source European Chemicals Agency (ECHA)
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Record name PHYSCIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of physcion?

A1: this compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. [, , ]

Q3: How does this compound interact with biological targets to exert its effects?

A3: this compound has been shown to interact with various molecular targets, including enzymes, receptors, and signaling pathways. For instance, it can inhibit the TLR4/NF-κB signaling pathway, modulate the AMPK/Sp1/DNMT1 axis, and activate the PI3K-Akt/MAP kinase pathway. [, , ]

Q4: What are the downstream effects of this compound's interaction with these targets?

A4: this compound's interaction with its targets leads to a range of downstream effects, including:

  • Induction of apoptosis: this compound can trigger programmed cell death (apoptosis) in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and cervical cancer. [, , ]
  • Suppression of inflammation: this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects. [, , ]
  • Modulation of oxidative stress: this compound has been shown to both scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby mitigating oxidative damage. [, , ]
  • Promotion of osteoblast differentiation: this compound can enhance the differentiation of bone-forming cells (osteoblasts), suggesting potential for treating osteoporosis. [, ]
  • Neuroprotective effects: Studies indicate that this compound can protect neurons from damage caused by ischemia-reperfusion injury and other insults. [, ]

Q5: Does this compound exhibit any antimicrobial activity?

A5: Yes, this compound has demonstrated antifungal activity, particularly against powdery mildew fungi. It can inhibit conidial germination and appressorium formation in these fungi. [, , ]

Q6: What is known about the pharmacokinetics (PK) of this compound?

A6: While detailed PK studies are limited, research suggests that this compound undergoes metabolism in the liver, with several metabolites identified in both in vitro and in vivo models. [, ]

Q7: What are the potential therapeutic applications of this compound?

A7: Based on its diverse biological activities, this compound holds promise for treating various conditions, including:

  • Cancer: Its ability to induce apoptosis and inhibit tumor growth makes it a potential candidate for cancer therapy, particularly for liver, breast, and cervical cancers. [, , ]
  • Inflammatory diseases: this compound's anti-inflammatory properties suggest potential for treating conditions like atopic dermatitis and other inflammatory disorders. []
  • Osteoporosis: Its ability to promote osteoblast differentiation makes it a potential therapeutic agent for bone loss. [, ]
  • Neurodegenerative diseases: this compound's neuroprotective effects warrant further investigation for treating conditions like ischemic stroke and optic nerve injury. [, ]

Q8: Is this compound considered safe for human consumption?

A8: While this compound is a natural compound, its safety profile requires thorough evaluation. Some studies have reported potential hepatotoxicity associated with this compound, highlighting the need for careful dosage considerations and further safety assessments. [, ]

Q9: Are there any known drug interactions with this compound?

A9: Research has shown that this compound can inhibit certain drug transporters, such as hOAT1 and hOAT3, potentially leading to drug-drug interactions. []

Q10: What are some strategies to improve the solubility and bioavailability of this compound?

A10: this compound exhibits poor water solubility, limiting its bioavailability. To enhance its solubility and delivery, various approaches have been investigated, including:

  • Nanoparticle formulation: Encapsulating this compound in nanoparticles has been shown to improve its dissolution rate and bioavailability. []
  • Microsphere fabrication: Developing microspheres loaded with this compound is another strategy to enhance its delivery and therapeutic efficacy. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several analytical methods have been developed for this compound analysis, with high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection being widely used. [, , ]

Q12: Are there established quality control measures for this compound in herbal medicines and other products?

A12: Yes, standardized methods are crucial to ensure the quality and safety of this compound-containing products. These methods focus on accurately quantifying this compound content, identifying potential adulterants, and assessing overall product quality. []

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